molecular formula C11H11Cl2NO B2858655 (2Z)-2-(2,6-dichlorophenyl)-3-(dimethylamino)prop-2-enal CAS No. 866038-55-3

(2Z)-2-(2,6-dichlorophenyl)-3-(dimethylamino)prop-2-enal

Cat. No.: B2858655
CAS No.: 866038-55-3
M. Wt: 244.12
InChI Key: WLOYCTPIOMZSHG-SOFGYWHQSA-N
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Description

“(2Z)-2-(2,6-dichlorophenyl)-3-(dimethylamino)prop-2-enal” is a synthetic enal derivative characterized by a 2,6-dichlorophenyl group and a dimethylamino substituent on a propenal backbone. The compound’s structure suggests applications in medicinal chemistry, given the prevalence of dichlorophenyl moieties in bioactive molecules (e.g., BD 1008 and BD 1047 in ) and the dimethylamino group’s role in modulating basicity and solubility .

Crystallographic analysis using programs like SHELX-76 or SHELXL (widely employed for small-molecule refinement) could resolve its stereochemistry and confirm the Z-configuration .

Key structural features:

  • 2,6-Dichlorophenyl group: Electron-withdrawing chlorine atoms enhance lipophilicity and may improve membrane permeability.
  • Enal backbone: The α,β-unsaturated aldehyde is reactive, enabling nucleophilic additions or cyclization reactions.

Properties

IUPAC Name

(Z)-2-(2,6-dichlorophenyl)-3-(dimethylamino)prop-2-enal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11Cl2NO/c1-14(2)6-8(7-15)11-9(12)4-3-5-10(11)13/h3-7H,1-2H3/b8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLOYCTPIOMZSHG-SOFGYWHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C(C=O)C1=C(C=CC=C1Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C(\C=O)/C1=C(C=CC=C1Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(2,6-dichlorophenyl)-3-(dimethylamino)prop-2-enal typically involves the reaction of 2,6-dichlorobenzaldehyde with dimethylamine under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, play a crucial role in determining the yield and purity of the compound.

Industrial Production Methods

Industrial production of (2Z)-2-(2,6-dichlorophenyl)-3-(dimethylamino)prop-2-enal may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-(2,6-dichlorophenyl)-3-(dimethylamino)prop-2-enal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-(2,6-dichlorophenyl)-3-(dimethylamino)propanoic acid.

    Reduction: Formation of 2-(2,6-dichlorophenyl)-3-(dimethylamino)propanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2Z)-2-(2,6-dichlorophenyl)-3-(dimethylamino)prop-2-enal has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2Z)-2-(2,6-dichlorophenyl)-3-(dimethylamino)prop-2-enal involves its interaction with specific molecular targets and pathways. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The dichlorophenyl group may contribute to the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues from Heterocyclic Chemistry

describes compounds such as methyl (Z)-2-[(E)-2-cyano-2-(2-pyridinyl)ethenyl]amino-3-dimethylaminopropenoate (2) and related derivatives. Key comparisons include:

Feature Target Compound Compounds (e.g., 2 ) Implications
Aromatic substituent 2,6-Dichlorophenyl 2-Pyridinyl with cyano group Dichlorophenyl enhances lipophilicity; pyridinyl may improve solubility via hydrogen bonding .
Amino group Dimethylamino Amino linked to cyano-ethenyl group Dimethylamino increases basicity vs. cyano’s electron-withdrawing effects.
Backbone reactivity Propenal (α,β-unsaturated aldehyde) Propenoate ester Enal’s aldehyde is more electrophilic than esters, favoring nucleophilic attack .

The 2,6-dichlorophenyl group in the target compound likely confers greater metabolic stability compared to pyridinyl analogues, which may undergo rapid oxidation.

Dichlorophenyl-Containing Pharmaceuticals

lists pharmaceuticals like BD 1008 and BD 1047, which share dichlorophenyl groups but differ in substitution patterns:

Compound Dichlorophenyl Position Functional Groups Potential Bioactivity
Target Compound 2,6-Dichloro Dimethylamino, enal Possible CNS or antimicrobial activity (inferred from dichlorophenyl’s role in BD 1008/1047) .
BD 1008 3,4-Dichloro Pyrrolidinyl, ethylamine Sigma receptor antagonism
BD 1047 3,4-Dichloro Dimethylamino, ethylamine Sigma-1 receptor modulation

Biological Activity

(2Z)-2-(2,6-Dichlorophenyl)-3-(dimethylamino)prop-2-enal, also known by its CAS number 866038-55-3, is a compound of significant interest due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The chemical formula for (2Z)-2-(2,6-dichlorophenyl)-3-(dimethylamino)prop-2-enal is C₁₁H₁₁Cl₂NO, with a molecular weight of 244.11 g/mol. The structure features a dichlorophenyl group and a dimethylamino group, which may contribute to its biological activity.

Antifungal Activity

Recent studies have indicated that compounds similar to (2Z)-2-(2,6-dichlorophenyl)-3-(dimethylamino)prop-2-enal exhibit antifungal properties. For instance, derivatives of thiazol-2(3H)-imine were shown to inhibit Candida albicans and Candida parapsilosis, with minimum inhibitory concentrations (MIC) comparable to established antifungals like ketoconazole .

Table 1: Antifungal Activity of Related Compounds

CompoundMIC (μg/mL)Target Organism
2e1.23Candida parapsilosis
2dNot specifiedCandida albicans

These findings suggest that the presence of electronegative atoms such as chlorine enhances antifungal activity by increasing electron density on the aromatic rings .

Cytotoxicity

Cytotoxicity studies conducted on NIH/3T3 cell lines revealed that the synthesized compounds derived from similar structures exhibited varying degrees of cytotoxicity. The IC50 values for related compounds were significant but indicated a lower likelihood of affecting normal cells at therapeutic concentrations.

Table 2: Cytotoxicity Analysis

CompoundIC50 (μM)Cell Line
2d148.26NIH/3T3
2e187.66NIH/3T3
Doxorubicin>1000NIH/3T3

These results imply that while these compounds are effective against fungal cells, they maintain a degree of selectivity towards normal cells, which is crucial for therapeutic applications .

The antifungal mechanism appears to involve the inhibition of ergosterol biosynthesis, a critical component of fungal cell membranes. Compounds similar to (2Z)-2-(2,6-dichlorophenyl)-3-(dimethylamino)prop-2-enal have been shown to inhibit CYP51, an enzyme involved in ergosterol synthesis, leading to reduced ergosterol levels in fungal cells .

Pharmacokinetics and Drug-Likeness

Pharmacokinetic studies using SwissADME software have predicted favorable absorption and distribution characteristics for (2Z)-2-(2,6-dichlorophenyl)-3-(dimethylamino)prop-2-enal and its derivatives. These compounds generally exhibit high lipid solubility and compliance with Lipinski's rule of five, suggesting good potential for oral bioavailability .

Case Studies

Several case studies have highlighted the potential applications of (2Z)-2-(2,6-dichlorophenyl)-3-(dimethylamino)prop-2-enal in antifungal therapies. For instance, a study focusing on the modification of existing antifungal agents demonstrated enhanced activity through structural modifications that included the incorporation of dichlorophenyl groups .

Q & A

Basic Questions

Q. What synthetic routes are effective for preparing (2Z)-2-(2,6-dichlorophenyl)-3-(dimethylamino)prop-2-enal, and how is Z-configuration selectivity ensured?

  • Methodological Answer : Synthesis involves condensation of 2,6-dichlorobenzaldehyde with dimethylamine derivatives. Key parameters include:

  • Temperature control : Maintain <40°C to prevent isomerization to the E-form.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance Z-selectivity.
  • Catalysts : Lewis acids (e.g., ZnCl₂) stabilize transition states.
    Post-synthesis, Z-configuration is confirmed via NOESY NMR (spatial proximity between dimethylamino and aldehyde protons) and X-ray crystallography (definitive geometry) .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structural integrity?

  • Methodological Answer :

  • HRMS : Validates molecular formula (e.g., C₁₁H₁₀Cl₂N₂O).
  • IR Spectroscopy : Identifies aldehyde C=O (1700 cm⁻¹) and conjugated C=C (1600 cm⁻¹) stretches.
  • NMR : ¹H NMR shows aldehyde proton (δ ~9.8 ppm, singlet) and Z-configuration via coupling constants (J ≈ 12 Hz for trans-alkene protons). ¹³C NMR confirms substituent effects on aromatic carbons.
  • X-ray crystallography : Resolves bond angles and crystallographic packing .

Advanced Questions

Q. How can computational and experimental methods resolve discrepancies in environmental fate predictions for this compound?

  • Methodological Answer :

  • Computational tools : Use EPI Suite to estimate biodegradation half-life and QSAR models to predict log P (partition coefficient).
  • Laboratory validation :
  • Hydrolysis studies : Monitor degradation at pH 4–9 and 20–40°C via HPLC-UV.
  • Photolysis : Simulate sunlight exposure with xenon arc lamps; identify byproducts via GC-MS.
  • Mesocosm experiments : Track sediment-water partitioning in controlled ecosystems.
    This integrated approach aligns with frameworks for evaluating environmental-chemical properties .

Q. What strategies address conflicting bioactivity data in antioxidant assays?

  • Methodological Answer :

  • Assay standardization : Use DMSO for solubility (final concentration <1%) and buffer-matched controls.
  • Orthogonal assays : Combine DPPH, ABTS, and FRAP to cross-validate radical scavenging.
  • Cell-based models : Quantify ROS reduction with fluorescent probes (e.g., DCFH-DA).
  • Cyclic voltammetry : Measure redox potential to correlate with antioxidant efficacy.
  • Meta-analysis : Apply statistical tools (ANOVA) to reconcile inter-study variability .

Q. How should researchers design stability studies to optimize handling and storage conditions?

  • Methodological Answer :

  • Stress testing : Expose the compound to UV light (λ = 254 nm), humidity (75% RH), and elevated temperatures (40–60°C) for 1–4 weeks.
  • Analytical monitoring : Use LC-MS to detect degradation products and quantify purity loss.
  • Kinetic modeling : Apply Arrhenius equations to extrapolate shelf-life under standard conditions.
  • Storage recommendations : Store in amber vials at -20°C under inert atmosphere (N₂ or Ar) .

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